molecular formula C7H8O3 B11939900 1-(3-Methoxyfuran-2-yl)ethanone CAS No. 3420-58-4

1-(3-Methoxyfuran-2-yl)ethanone

Katalognummer: B11939900
CAS-Nummer: 3420-58-4
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: BPKABICDFNDFMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxyfuran-2-yl)ethanone is an organic compound with the molecular formula C7H8O3 It is a derivative of furan, a heterocyclic organic compound, and features a methoxy group attached to the furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Methoxyfuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methoxyfuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also explored to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methoxyfuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxyfuran-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyfuran-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies often focus on its ability to modulate biochemical processes and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Methylfuran-2-yl)ethanone: Similar structure but with a methyl group instead of a methoxy group.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a phenyl ring with hydroxy and methoxy substituents.

Uniqueness

1-(3-Methoxyfuran-2-yl)ethanone is unique due to the presence of the methoxy group on the furan ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Eigenschaften

CAS-Nummer

3420-58-4

Molekularformel

C7H8O3

Molekulargewicht

140.14 g/mol

IUPAC-Name

1-(3-methoxyfuran-2-yl)ethanone

InChI

InChI=1S/C7H8O3/c1-5(8)7-6(9-2)3-4-10-7/h3-4H,1-2H3

InChI-Schlüssel

BPKABICDFNDFMV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=CO1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.